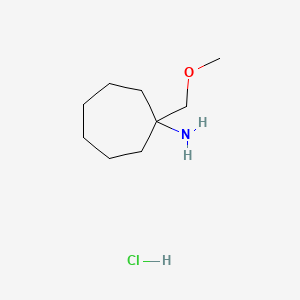
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClNO It is a derivative of cycloheptane, featuring a methoxymethyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride typically involves the reaction of cycloheptanone with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxymethyl and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine-containing compounds and their interactions with biological systems.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride
- 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride
Comparison: 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.
Actividad Biológica
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : Not explicitly provided in the sources but can be identified through chemical databases.
Pharmacological Activities
The biological activity of this compound can be summarized based on its interactions with various biological targets:
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects. For example, compounds that inhibit histone deacetylase (HDAC) have shown promise in treating neurodegenerative diseases. Although specific data on this compound's HDAC inhibition is lacking, its structural analogs have demonstrated significant neuroprotective properties in preclinical models, suggesting potential similar effects .
2. Antimicrobial Activity
Some studies have suggested that cycloalkylamines possess antimicrobial properties. While direct evidence for this compound is limited, related compounds have been tested against various pathogens, indicating a possible broad-spectrum antimicrobial activity .
The mechanism of action for this compound likely involves modulation of neurotransmitter systems and inhibition of specific enzymes such as HDACs. This modulation can lead to enhanced neuronal survival and reduced inflammation, which are critical in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Related Compounds and Their Biological Activities
Notable Findings:
- Neuroprotective Effects : Tubastatin A has shown significant neuroprotective effects in animal models with an IC50 value indicating potent HDAC6 inhibition (15 nM), suggesting that similar compounds may provide therapeutic benefits against neurodegenerative diseases .
- Antimicrobial Properties : Research on phenothiazine derivatives indicates that modifications can lead to enhanced antimicrobial activity against various pathogens, which may also apply to cycloalkylamines like this compound .
Propiedades
Fórmula molecular |
C9H20ClNO |
|---|---|
Peso molecular |
193.71 g/mol |
Nombre IUPAC |
1-(methoxymethyl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-11-8-9(10)6-4-2-3-5-7-9;/h2-8,10H2,1H3;1H |
Clave InChI |
VBWHSENNVFKLDE-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CCCCCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















